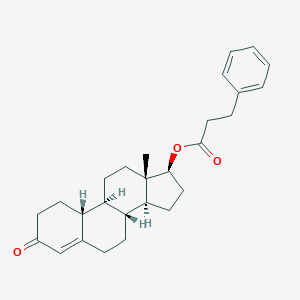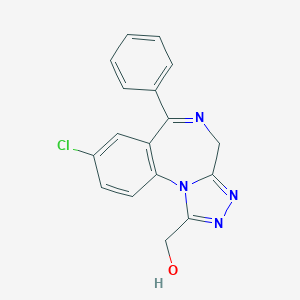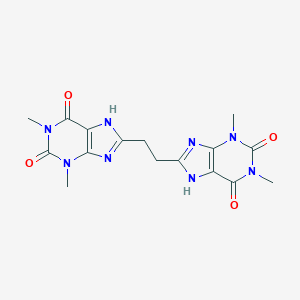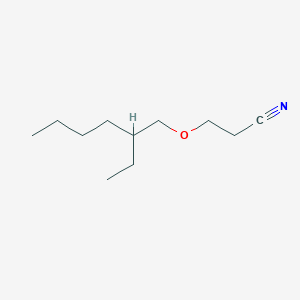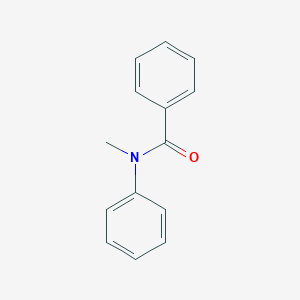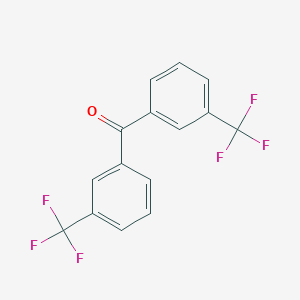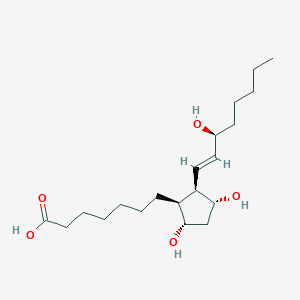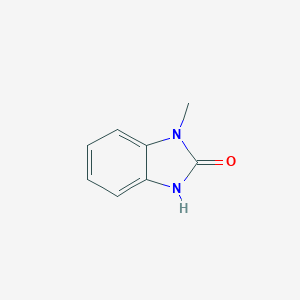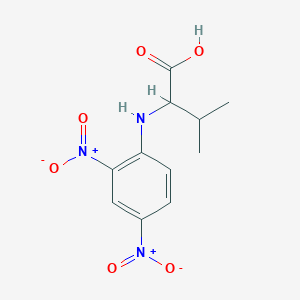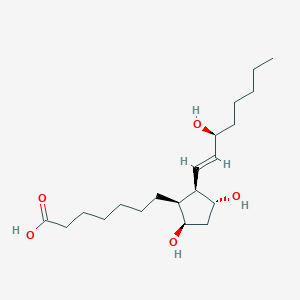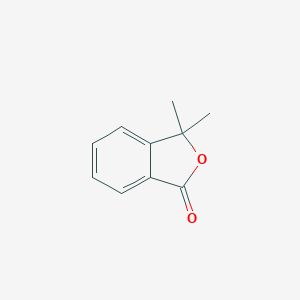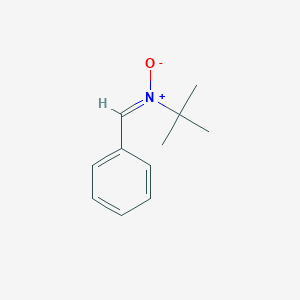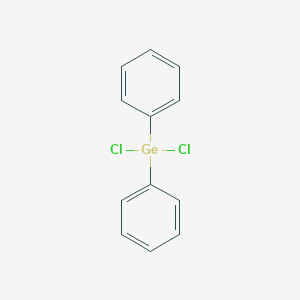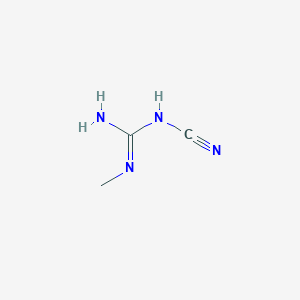
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-phenylpropyl)(triethoxy)silane, also known as CPPES, is an organosilicon compound that has gained significant attention in the field of material science and chemistry. CPPES is a versatile compound that can be used for various applications due to its unique properties.
Mécanisme D'action
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a bifunctional compound that contains both a silane and a chloroalkyl group. The silane group can react with various inorganic surfaces, such as silica, alumina, and glass, to form a covalent bond. The chloroalkyl group can react with various organic compounds, such as polymers and resins, to form a covalent bond. The covalent bond formed between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound enhances the adhesion and compatibility between the two materials.
Effets Biochimiques Et Physiologiques
(3-Chloro-2-phenylpropyl)(triethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. (3-Chloro-2-phenylpropyl)(triethoxy)silane is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that can be easily synthesized and used for various applications. It has excellent adhesion properties and can improve the compatibility between different materials. However, (3-Chloro-2-phenylpropyl)(triethoxy)silane is sensitive to moisture and requires careful handling to prevent hydrolysis. Furthermore, the reaction between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound may require specific conditions, such as temperature and pressure, to achieve optimal results.
Orientations Futures
(3-Chloro-2-phenylpropyl)(triethoxy)silane has significant potential for various applications in the fields of material science and chemistry. Some future directions for research include:
1. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane as a surface modifier for various substrates, such as metals, ceramics, and plastics.
2. Development of functionalized nanoparticles using (3-Chloro-2-phenylpropyl)(triethoxy)silane for drug delivery and imaging applications.
3. Study of the effect of (3-Chloro-2-phenylpropyl)(triethoxy)silane on the mechanical properties of polymers and composites.
4. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane in the synthesis of functionalized silica nanoparticles for catalytic applications.
5. Development of new synthesis methods for (3-Chloro-2-phenylpropyl)(triethoxy)silane to improve its efficiency and reduce its environmental impact.
Conclusion:
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that has gained significant attention in the field of material science and chemistry. It has excellent adhesion properties and can improve the compatibility between different materials. (3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science, including organic-inorganic hybrid materials, surface modification, and drug delivery. Future research on (3-Chloro-2-phenylpropyl)(triethoxy)silane may lead to the development of new materials and technologies that can benefit various industries.
Méthodes De Synthèse
(3-Chloro-2-phenylpropyl)(triethoxy)silane can be synthesized through the reaction of (3-chloro-2-phenylpropyl) chloride with triethoxysilane in the presence of a catalyst. The reaction occurs at room temperature and yields (3-Chloro-2-phenylpropyl)(triethoxy)silane as a colorless liquid. The synthesis of (3-Chloro-2-phenylpropyl)(triethoxy)silane is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
(3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science. It has been used as a coupling agent in the synthesis of organic-inorganic hybrid materials, such as silica-filled rubber composites and polymer nanocomposites. (3-Chloro-2-phenylpropyl)(triethoxy)silane has also been used as a surface modifier to improve the adhesion of coatings and paints to various substrates. Furthermore, (3-Chloro-2-phenylpropyl)(triethoxy)silane has been studied for its potential use in the synthesis of functionalized nanoparticles for drug delivery and imaging applications.
Propriétés
Numéro CAS |
10088-50-3 |
|---|---|
Nom du produit |
(3-Chloro-2-phenylpropyl)(triethoxy)silane |
Formule moléculaire |
C15H25ClO3Si |
Poids moléculaire |
316.89 g/mol |
Nom IUPAC |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
Clé InChI |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
SMILES canonique |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Autres numéros CAS |
10088-50-3 |
Synonymes |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



